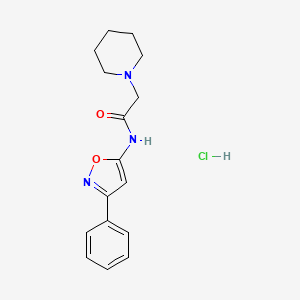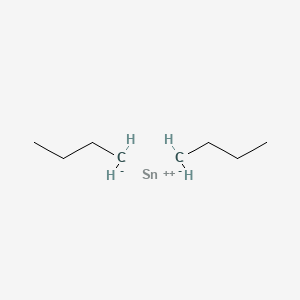
Dibutylstannanediylium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibutylstannanediylium is an organotin compound with the molecular formula C8H18Sn It is a positively charged species, often referred to as a stannylene Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and medicine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dibutylstannanediylium typically involves the reaction of dibutyltin dichloride with a reducing agent. One common method is the reduction of dibutyltin dichloride with lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction proceeds as follows:
(C4H9)2SnCl2 + LiAlH4 → (C4H9)2SnH2 + LiCl + AlCl3
Another method involves the use of sodium naphthalenide as a reducing agent. The reaction is carried out in tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation:
(C4H9)2SnCl2 + NaC10H8 → (C4H9)2Sn + NaCl + C10H8
Industrial Production Methods
Industrial production of this compound is less common due to the specialized conditions required for its synthesis. the methods mentioned above can be scaled up for larger-scale production with appropriate modifications to ensure safety and efficiency.
化学反应分析
Types of Reactions
Dibutylstannanediylium undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form dibutyltin oxide.
Reduction: It can be reduced further to form dibutyltin hydride.
Substitution: It can undergo nucleophilic substitution reactions with halides and other nucleophiles.
Common Reagents and Conditions
Oxidation: Oxygen or hydrogen peroxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halides such as chlorine or bromine can be used in substitution reactions.
Major Products Formed
Oxidation: Dibutyltin oxide.
Reduction: Dibutyltin hydride.
Substitution: Various organotin halides depending on the nucleophile used.
科学研究应用
Dibutylstannanediylium has several scientific research applications, including:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: It has been studied for its potential use in biological systems, including as an antimicrobial agent.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry: It is used in the production of polymers and other materials due to its catalytic properties.
作用机制
The mechanism by which dibutylstannanediylium exerts its effects involves its ability to form stable complexes with various ligands. This allows it to act as a catalyst in various chemical reactions. Its molecular targets include nucleophiles and electrophiles, and it can facilitate the formation of carbon-carbon and carbon-heteroatom bonds.
相似化合物的比较
Similar Compounds
Dibutyltin dichloride: A precursor to dibutylstannanediylium, used in similar applications.
Dibutyltin oxide: Formed by the oxidation of this compound, used as a catalyst and in the production of polymers.
Dibutyltin hydride: Formed by the reduction of this compound, used in organic synthesis.
Uniqueness
This compound is unique due to its positively charged nature, which allows it to form stable complexes with a wide range of ligands. This makes it a versatile catalyst in various chemical reactions, distinguishing it from other organotin compounds.
属性
CAS 编号 |
14488-53-0 |
|---|---|
分子式 |
C8H18Sn |
分子量 |
232.94 g/mol |
IUPAC 名称 |
butane;tin(2+) |
InChI |
InChI=1S/2C4H9.Sn/c2*1-3-4-2;/h2*1,3-4H2,2H3;/q2*-1;+2 |
InChI 键 |
VVAQOYUUECXZAZ-UHFFFAOYSA-N |
规范 SMILES |
CCC[CH2-].CCC[CH2-].[Sn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


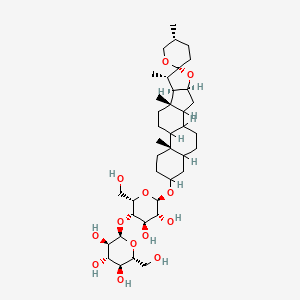
![N-[4-(propanoylcarbamothioylamino)phenyl]pyridine-3-carboxamide](/img/structure/B14168978.png)
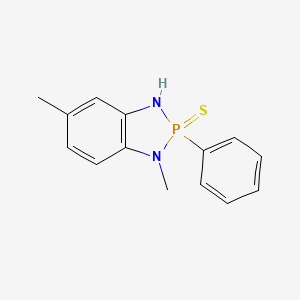
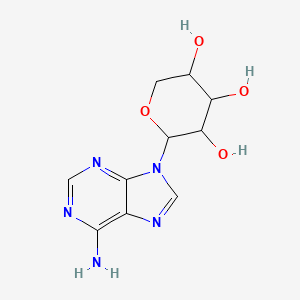
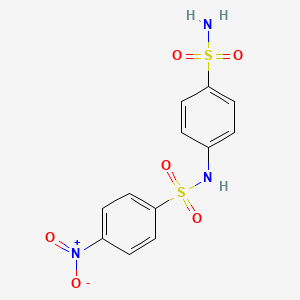
![N-[4-(1H-benzimidazol-2-yl)phenyl]-5-bromofuran-2-carboxamide](/img/structure/B14169005.png)
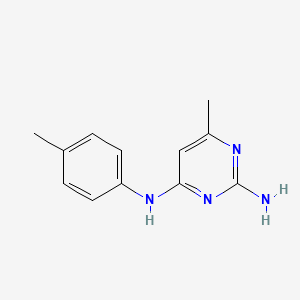
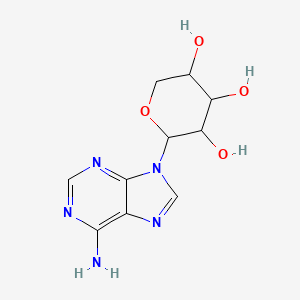
![2-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}phthalazin-1(2H)-one](/img/structure/B14169018.png)
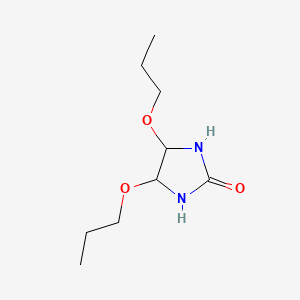
![N'-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]-3-(5-methyltetrazol-2-yl)adamantane-1-carbohydrazide](/img/structure/B14169040.png)
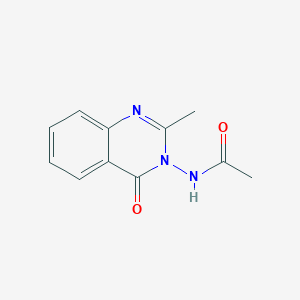
![4'-Chloro-5-methoxy[1,1'-biphenyl]-3-ol](/img/structure/B14169042.png)
